Cas no 371228-11-4 (8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 8-((2-HO-ET)AMINO)-1,3-DI-ME-7-(2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- SMR000078343
- 8-((2-hydroxyethyl)amino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- HMS2474E21
- 8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- MLS000065002
- F1289-0004
- 8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- STK804388
- BRD-K94486155-001-01-4
- CBKinase1_008701
- 8-(2-hydroxyethylamino)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione
- Salor-int l213683-1ea
- AKOS000580218
- Oprea1_311752
- CHEMBL1491398
- 371228-11-4
- CBKinase1_021101
- 8-((2-HO-ET)Amino)-1,3-DI-ME-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- 631-770-1
-
- インチ: InChI=1S/C17H21N5O3/c1-20-14-13(15(24)21(2)17(20)25)22(16(19-14)18-9-11-23)10-8-12-6-4-3-5-7-12/h3-7,23H,8-11H2,1-2H3,(H,18,19)
- InChIKey: HXCRYXUYHRRWBO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 343.16443955Da
- どういたいしつりょう: 343.16443955Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 497
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 90.7Ų
8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1289-0004-2mg |
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
371228-11-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1289-0004-30mg |
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
371228-11-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1289-0004-20mg |
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
371228-11-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1289-0004-15mg |
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
371228-11-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1289-0004-10mg |
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
371228-11-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1289-0004-5mg |
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
371228-11-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1289-0004-5μmol |
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
371228-11-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1289-0004-20μmol |
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
371228-11-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1289-0004-4mg |
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
371228-11-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1289-0004-2μmol |
8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
371228-11-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報
Introduction to 8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 371228-11-4) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, identified by the CAS number 371228-11-4, is a structurally complex organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique pharmacophoric features and potential therapeutic applications. This compound belongs to the purine derivative class, a family of molecules well-known for their biological significance and role in drug development. The presence of multiple functional groups, including amines, hydroxyl groups, and aromatic side chains, contributes to its diverse chemical reactivity and biological interactions.
The molecular framework of 8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione incorporates several key structural motifs that are frequently explored in medicinal chemistry. The tetrahydro-1H-purine core is a well-established scaffold in drug discovery, known for its ability to interact with biological targets such as enzymes and nucleic acid-binding proteins. This core structure is further modified by the introduction of a dimethyl group at the 1-position and a phenylethyl group at the 7-position, which enhance the compound's binding affinity and selectivity. Additionally, the 2-amino and 6-carboxylic acid functionalities provide opportunities for further derivatization and optimization.
Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the amine and hydroxyl groups in this molecule may participate in hydrogen bonding interactions with target proteins, while the aromatic ring system could engage in π-stacking interactions. These insights have guided the development of novel derivatives aimed at improving pharmacokinetic properties and reducing off-target effects.
In the realm of chemical biology, 8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been investigated for its potential role in modulating cellular pathways associated with inflammation and cancer. Preliminary in vitro studies have demonstrated that this compound exhibits inhibitory activity against certain kinases and transcription factors involved in these pathways. The hydroxyl group, in particular, has been highlighted as a key residue contributing to its biological activity by facilitating interactions with specific amino acid residues in target proteins.
The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves key transformations such as nucleophilic substitution reactions at the purine core and functional group interconversions. Advances in synthetic methodologies have enabled more efficient production routes for complex purine derivatives like this one. For instance, catalytic hydrogenation techniques have been employed to introduce the tetrahydro ring system with high regioselectivity.
One of the most compelling aspects of this compound is its versatility as a starting point for further chemical modifications. By selectively altering functional groups or introducing new moieties, researchers can generate libraries of derivatives with tailored properties. Such libraries are invaluable for high-throughput screening (HTS) campaigns aimed at identifying novel bioactive compounds. The use of combinatorial chemistry techniques has further accelerated this process by allowing rapid diversification of the molecular structure.
The growing interest in 8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is also driven by its potential as an intermediate in the synthesis of more complex biologically active molecules. Its unique structural features make it an attractive candidate for exploring new therapeutic strategies across various disease areas. For example, modifications to the aromatic side chain could lead to compounds with enhanced solubility or improved metabolic stability.
From a regulatory perspective, 8-(2-hydroxyethyl)amino-1,3-dimethyl--(Z--phenylethyl)--Z,3,6,7--tetrahydro-lH--purine-Z,6--dione (CAS No. 371228--11--4) does not fall under any restricted categories from safety or environmental standpoint Its low toxicity profile suggests that it can be handled safely under standard laboratory conditions without requiring special containment measures.
The future directions for research on this compound are multifaceted It will be essential to conduct comprehensive pharmacokinetic studies to evaluate its absorption distribution metabolism excretion (ADME) properties These studies will provide critical data for optimizing dosing regimens and minimizing potential side effects Additionally exploring its mechanism of action through structural biology techniques will offer deeper insights into how it interacts with biological targets
371228-11-4 (8-(2-hydroxyethyl)amino-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione) 関連製品
- 1904401-26-8(4-6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-2-ylmorpholine)
- 2248198-18-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoate)
- 2708282-05-5(3-fluoro-3-methyl-azetidine;hydrobromide)
- 2135928-16-2(tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate)
- 2411324-49-5((2E)-4-(dimethylamino)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylbut-2-enamide)
- 2228654-33-7(tert-butyl 3-(2-fluoro-3-methylphenyl)piperazine-1-carboxylate)
- 1203332-82-4(methyl 2-{4-6-(trifluoromethoxy)-1,3-benzothiazol-2-ylpiperazine-1-carbonyl}benzoate)
- 121519-86-6(5-Methyl-4-propyl-4H-1,2,4-triazole-3-thiol)
- 2228790-26-7(3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol)
- 850928-69-7(4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-5-(1-phenylethyl)sulfanyl-1,3-oxazole)




